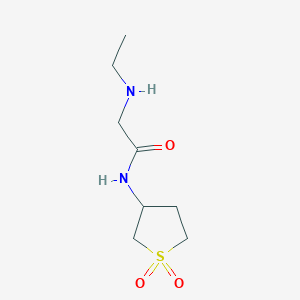

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide

説明

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-(ethylamino)acetamide (CAS: 1156726-07-6) is a sulfonated thiolan (tetrahydrothiophene 1,1-dioxide) derivative functionalized with an ethylamino-acetamide group. Its molecular formula is C₈H₁₇ClN₂O₃S (as the hydrochloride salt), and it is characterized by a five-membered sulfur-containing ring with two sulfonyl oxygens, contributing to its polar and electron-deficient nature .

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(ethylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-2-9-5-8(11)10-7-3-4-14(12,13)6-7/h7,9H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGWBRSRHSHSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide typically involves the reaction of thiolane derivatives with ethylamino acetamide under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

化学反応の分析

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be further oxidized under specific conditions.

Reduction: Reduction reactions can modify the dioxo groups.

Substitution: The ethylamino group can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiolane derivatives with modified functional groups.

科学的研究の応用

Synthetic Routes

The synthesis typically involves the reaction of thiolane derivatives with ethylamino acetamide under controlled conditions. Key reaction conditions include specific temperatures, solvents, and catalysts to optimize yield and purity.

Chemistry

In organic synthesis, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide serves as a reagent or intermediate. Its ability to facilitate nucleophilic substitution reactions allows for the formation of diverse derivatives.

Biology

Research indicates that this compound may exhibit biological activity through interactions with biomolecules. Preliminary studies suggest its potential influence on biochemical pathways related to inflammation and infection. Techniques such as molecular docking and in vitro assays are essential for elucidating these interactions .

Medicine

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide is explored for therapeutic properties. Its unique structure may allow it to modulate enzyme or receptor activity, providing avenues for drug development. The compound's bioactivity is hypothesized to involve specific molecular targets that could lead to novel treatments.

Industry

In industrial applications, this compound is utilized in the production of specialized chemicals and materials. Its unique properties may enhance the performance of products in various sectors, including pharmaceuticals and cosmetics .

Case Studies

Case Study 1: Biological Activity Assessment

Research conducted on the biological activity of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide involved in vitro assays to evaluate its effects on inflammatory pathways. Results indicated significant modulation of cytokine release in cell cultures treated with the compound.

Case Study 2: Industrial Application

A study on the industrial application of this compound demonstrated its effectiveness as an intermediate in synthesizing specialty chemicals used in pharmaceuticals. The optimization of reaction conditions led to increased yields and reduced production costs.

作用機序

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Quinazolinone-Based Acetamides

2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide (V9)

- Structure: Features a quinazolinone core (aromatic heterocycle) instead of a sulfonated thiolan.

- Key Difference: The quinazolinone ring enhances π-π stacking interactions with biological targets, whereas the thiolan ring in the target compound may improve solubility due to sulfonation .

Benzothiazole Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides

- Structure : Benzothiazole core with trifluoromethyl and methoxy substituents.

- Activity : Patent data (EP3348550A1) suggest these compounds target kinase pathways, but direct biological comparisons to the thiolan derivative are unavailable .

- Key Difference: The benzothiazole’s aromaticity and electron-withdrawing groups (e.g., CF₃) may enhance metabolic stability compared to the non-aromatic thiolan system .

Chloro-Substituted Thiolan Acetamide

2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide

- Structure: Shares the sulfonated thiolan ring but substitutes the ethylamino group with chlorine and a cyclohexyl moiety.

- Solubility: Slightly soluble in chloroform and methanol, indicating higher lipophilicity than the target compound .

Simpler Acetamide Without Heterocyclic Rings

2-(Ethylamino)-N-(propan-2-yl)acetamide hydrochloride

Phthalimide-Based Acetamides

N-(1,3-Dioxoisoindol-2-yl)acetamide

- Structure : Planar aromatic phthalimide ring system.

- Key Difference : The rigid, planar structure of phthalimide contrasts with the flexible thiolan ring, impacting target binding modes .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Activity Data : While V9 and benzothiazole derivatives show promising biological activity, the target compound’s pharmacological profile remains uncharacterized in the available literature.

- Solubility and Stability: The sulfonated thiolan ring likely enhances aqueous solubility compared to non-sulfonated analogs, but experimental data are needed to confirm this hypothesis.

- Synthetic Accessibility : highlights the utility of amine reactions with chloroacetamide intermediates for analog synthesis, a strategy applicable to the target compound’s derivatives .

生物活性

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide is a sulfur-containing organic compound with a unique molecular structure characterized by a dioxothiolan moiety. Its molecular formula is CHNOS, and it has a molecular weight of 220.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry.

The chemical reactivity of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide involves several key reactions:

- Nucleophilic Substitution : The dioxo group can facilitate reactions with nucleophiles, allowing for the formation of various derivatives.

- Hydrolysis : Under acidic or basic conditions, the amide bond can undergo hydrolysis, yielding the corresponding carboxylic acid and amine.

- Oxidation and Reduction : The thiolane ring can be oxidized further, while reduction reactions can modify the dioxo groups.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide hydrochloride | CHClNOS | 228.7 g/mol | Contains a chlorine atom; potential for enhanced solubility |

| 2-Chloro-N-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethyl}-N-ethylacetamide | CHClNOS | 248.77 g/mol | Chlorinated derivative with altered activity profile |

| 2-(4-Chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[thiophen-2-yl)methyl]acetamide | CHClNOS | 383.91 g/mol | Incorporates aromatic systems; potential for diverse biological activity |

The biological activity of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide is hypothesized to involve interactions with specific enzymes or receptors. Preliminary studies suggest that it may influence biochemical pathways related to inflammation and infection. Further research using techniques such as molecular docking and in vitro assays is essential to elucidate these interactions.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, highlighting the potential of sulfur-containing heterocycles in pharmacology:

- Antioxidant Activity : A study evaluated various oxadiazole derivatives for their antioxidant properties. While not directly testing N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide, it provides insights into similar compounds’ activities. The synthesized derivatives exhibited moderate antioxidant activity compared to standard compounds like butylated hydroxyanisole (BHA) .

- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxicity of various thioether derivatives against A549 lung cancer cell lines. The most effective compounds demonstrated IC values ranging from 11.20 to 59.61 µg/ml after 72 hours of treatment . Although these studies did not specifically target N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide, they suggest a promising avenue for research into its anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。